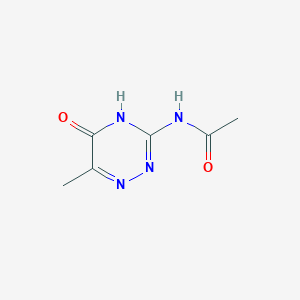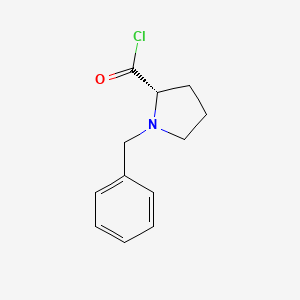
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a phenylmethyl group, and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride typically involves the reaction of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid+Thionyl chloride→(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group is hydrolyzed to form (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid.
Reduction: The compound can be reduced to form (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters.
Hydrolysis: The major product is (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid.
Reduction: The major product is (2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde.
Applications De Recherche Scientifique
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxylic acid: This compound is the precursor to (2s)-1-(Phenylmethyl)-2-pyrrolidinecarbonyl chloride and shares similar structural features.
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxaldehyde: This compound is formed by the reduction of this compound and has similar reactivity.
(2s)-1-(Phenylmethyl)-2-pyrrolidinecarboxamide: This compound is formed by the substitution of the carbonyl chloride group with an amine.
Uniqueness
This compound is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
702629-88-7 |
|---|---|
Formule moléculaire |
C12H14ClNO |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(2S)-1-benzylpyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C12H14ClNO/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 |
Clé InChI |
ZDTDYTRIYBAWEZ-NSHDSACASA-N |
SMILES isomérique |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=O)Cl |
SMILES canonique |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


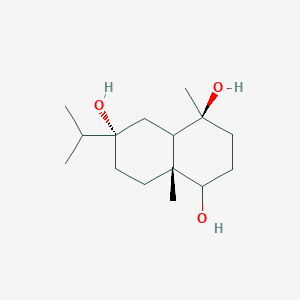

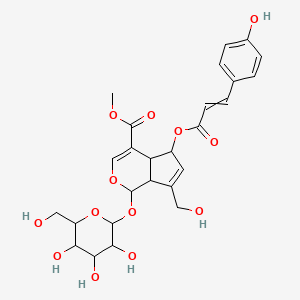
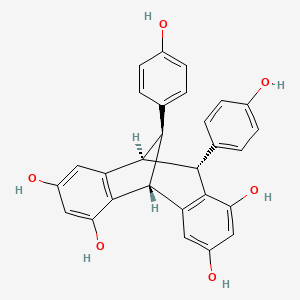
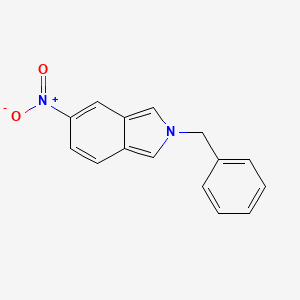
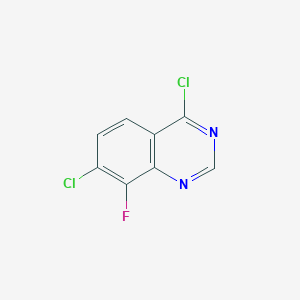
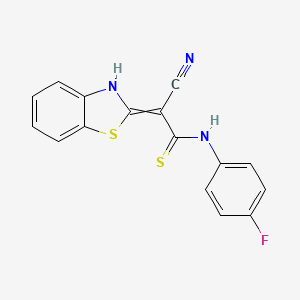
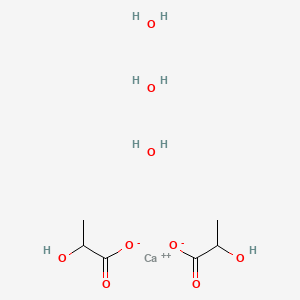
![(3E)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide](/img/structure/B12433672.png)

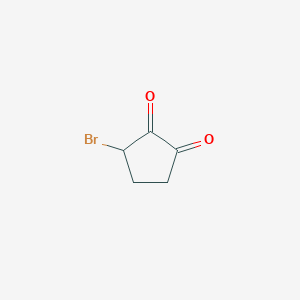
![4,4,5,5-tetramethyl-2-[(1E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B12433682.png)
![[1-(4-nitrophenyl)pyrrolidin-2-yl]methyl Prop-2-enoate](/img/structure/B12433700.png)
